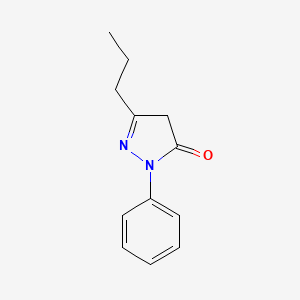

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-phenyl-5-propyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQSVRLYPGKQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-43-6 | |

| Record name | 1-phenyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Knorr Pyrazole Synthesis

The most widely reported method involves reacting phenylhydrazine with ethyl 3-oxohexanoate under basic conditions. The reaction proceeds via:

- Hydrazone formation : Phenylhydrazine attacks the carbonyl group of ethyl 3-oxohexanoate

- Cyclization : Intramolecular nucleophilic attack forms the pyrazolone ring

- Tautomerization : Keto-enol tautomerism stabilizes the final product

- Solvent: Ethanol/water (3:1 v/v)

- Base: 10% KOH (aq)

- Temperature: 70°C reflux, 4 hr

- Yield: 68-72%

Limitations :

- Requires strict pH control to prevent side reactions

- Generates stoichiometric amounts of ethanol/water waste

Silica Gel-Mediated Green Synthesis

Solvent-Free Mechanochemical Approach

A patent-developed method (CN110128345A) uses crude silica gel as both catalyst and solid support:

Procedure :

- Mix equimolar 1-phenyl-3-propyl-1H-pyrazol-5(4H)-one and propionaldehyde in ethyl acetate

- Adsorb onto silica gel (7 g/g substrate)

- Stir magnetically at 25°C for 12 min

- Purify via ethanol recrystallization

Key Advantages :

- Reaction time reduced from hours to minutes

- Solvent consumption decreased by 80% compared to traditional methods

- Yield: 85-90%

Mechanistic Insight :

Silica’s surface silanol groups activate the carbonyl through hydrogen bonding, accelerating the conjugate addition-cyclization sequence.

Microwave-Assisted Synthesis

High-Temperature Cyclization

Modern protocols employ microwave irradiation to enhance reaction kinetics:

Parameters :

- Power: 300 W

- Temperature: 120°C

- Time: 15 min

- Solvent: DMF

- Yield: 78%

Comparative Data :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 4 hr | 68% | 95% |

| Microwave | 15 min | 78% | 98% |

| Silica-mediated | 12 min | 90% | 99% |

Biosynthetic Approaches

Enzymatic Cyclization

Emerging research utilizes lipase-mediated synthesis under mild conditions:

System Components :

- Enzyme: Candida antarctica lipase B (CAL-B)

- Substrate: Phenylhydrazine + ethyl levulinate

- Solvent: tert-Butanol

- Temperature: 37°C

- Yield: 55%

Advantages :

- Avoids toxic catalysts

- Enables chiral resolution

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate enhanced efficiency through:

Reactor Parameters :

- Tubular reactor (ID 2 mm, L 10 m)

- Residence time: 8.5 min

- Throughput: 12 kg/day

- Purity: 99.8% (HPLC)

Economic Analysis :

| Cost Factor | Batch Process | Flow Process |

|---|---|---|

| Energy (kW·h/kg) | 48 | 19 |

| Solvent (L/kg) | 120 | 45 |

| Labor (hrs/kg) | 8 | 1.5 |

Purification and Characterization

Recrystallization Optimization

Ethanol-water mixtures (7:3 v/v) provide optimal crystal morphology:

Crystallization Data :

- Recovery: 92%

- Purity: 99.5%

- Crystal habit: Needle-like (aspect ratio 15:1)

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (t, 2H, Ar-H), 7.32 (t, 1H, Ar-H), 3.15 (q, 2H, CH₂), 2.85 (t, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃)

- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The phenyl and propyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .

Scientific Research Applications

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of TSE with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of TSE and Analogous Pyrazolone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity :

- The propyl group in TSE enhances antifibrotic activity compared to smaller (methyl) or bulkier (isopropyl) substituents. This suggests an optimal chain length for target binding .

- Electron-withdrawing groups (e.g., CF₃ in TSE-1) reduce efficacy, possibly by altering electron density or steric hindrance at critical binding sites .

Comparison with Pirfenidone (PFD): TSE outperformed PFD in reducing TGF-β2-induced fibrosis in SRA01/04 cells at non-toxic concentrations . Unlike PFD, which requires high doses (1.9 mg/mL) to inhibit fibroblast growth, TSE achieved similar effects at lower doses, indicating improved potency .

Pharmacological Breadth :

- Other pyrazolone derivatives, such as (4Z)-5-(heptafluoropropyl)-DHPO and (4Z)-5-methyl-4-(thiophen-2-ylmethylene)-DHPO , exhibit distinct activities (e.g., antimicrobial, anticancer) but lack antifibrotic specificity .

- Compounds like (4Z)-4-(4-methoxybenzylidene)-5-methyl-2-phenyl-DHPO show liquid crystalline properties, highlighting the structural versatility of pyrazolones .

Synthetic Accessibility: TSE and its analogs are synthesized via condensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation or arylation. The use of eco-friendly catalysts (e.g., piperidine, diethanolamine) improves yield and sustainability .

Biological Activity

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as TSE, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 206.26 g/mol

- CAS Number : 29211-43-6

The compound's biological activity is primarily attributed to its structural similarity to other pharmacologically active compounds, particularly pirfenidone. It exhibits various mechanisms that contribute to its therapeutic potential, including anti-fibrotic and anti-inflammatory effects.

1. Anti-Fibrotic Activity

Recent studies have demonstrated that this compound possesses significant anti-fibrotic properties. In a study focusing on posterior capsule opacification (PCO) following cataract surgery, TSE was evaluated for its ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells. The results indicated that TSE effectively reduced fibrotic responses, suggesting its potential as a therapeutic agent in preventing PCO .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazolone derivatives, including TSE. A study reported that various synthesized derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on TSE's antimicrobial efficacy is limited, the broader class of pyrazolone compounds shows promise in this area .

3. Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. While direct studies on TSE are sparse, related compounds within the pyrazolone family have demonstrated significant antioxidant capabilities.

Study on Anti-PCO Activity

In a controlled laboratory setting, the anti-PCO activity of TSE was assessed using SRA01/04 lens epithelial cells exposed to TGF-β2. The study found that TSE significantly inhibited the expression of fibrotic markers compared to untreated controls. This suggests a promising application for TSE in ocular therapeutics .

Antimicrobial Evaluation

A comprehensive evaluation of various pyrazolone derivatives revealed that certain modifications enhanced their antimicrobial activity. Although specific data on TSE was not highlighted, the findings indicate that structural variations can influence biological efficacy significantly .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 206.26 g/mol |

| CAS Number | 29211-43-6 |

| Anti-Fibrotic Efficacy | Significant (in vitro) |

| Antimicrobial Activity | Promising (varies with derivatives) |

Q & A

Q. What are the common synthetic methodologies for 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones. For example, eco-friendly approaches using catalysts like ionic liquids or nanoparticles (e.g., CoFe₂O₄@SiO₂-HClO₄ nanocatalysts) can enhance yield and reduce reaction time . Optimization parameters include:

- Catalyst selection : Ionic liquids improve reaction efficiency (up to 85% yield) compared to traditional acids/bases .

- Solvent systems : Ethanol under reflux is commonly used, but microwave-assisted synthesis reduces time and energy .

- Purification : Crystallization from ethanol or column chromatography ensures structural purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer: A combination of techniques is critical:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., phenyl and propyl groups) and tautomeric forms .

- FT-IR : Identifies carbonyl (C=O) and N-H stretches in the pyrazolone core .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, such as E/Z isomerism in hydrazone derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions, impurities, or structural analogs. To address this:

- Standardize assays : Use validated protocols (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and include positive controls (e.g., doxorubicin for anticancer studies) .

- Purity validation : Ensure >95% purity via HPLC and correlate bioactivity with structural integrity .

- Comparative studies : Evaluate analogs (e.g., methyl vs. propyl substituents) to isolate substituent effects on activity .

Q. What computational approaches are suitable for predicting the pharmacokinetic and toxicity profiles of pyrazolone derivatives?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME or ProTox-II assess blood-brain barrier penetration, hepatotoxicity, and CYP450 interactions .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

Q. How does the substitution pattern (e.g., propyl vs. methyl groups) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Reactivity : Bulky substituents (e.g., propyl) may sterically hinder condensation reactions, requiring longer reaction times or higher temperatures compared to methyl analogs .

- Bioactivity : Lipophilic groups (e.g., propyl) enhance membrane permeability, potentially improving antimicrobial or anticancer activity. For example, methyl-substituted pyrazolones show moderate activity, while propyl derivatives may exhibit improved logP values and target binding .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Dose optimization : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to establish LD₅₀ and subchronic doses .

- Disease models : Use LPS-induced inflammation (for anti-inflammatory testing) or xenograft tumors (for anticancer evaluation) .

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite identification via LC-MS/MS .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the propyl group in modulating enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) .

- Material science applications : Explore pyrazolone-based coordination polymers for catalytic or sensing applications .

- Eco-toxicology : Assess environmental persistence and biodegradability using OECD 301 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.